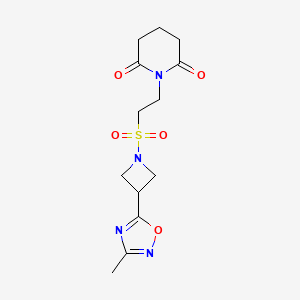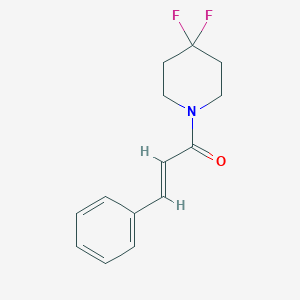
(E)-1-(4,4-Difluoropiperidin-1-yl)-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4,4-Difluoropiperidin-1-yl)-3-phenylprop-2-en-1-one, also known as DFP-10825, is a novel compound that has shown potential in various scientific research applications. This compound has garnered attention due to its unique chemical structure and potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
The synthesis of new series of compounds involving difluoropiperidinyl groups has shown significant antimicrobial activity. In one study, a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds were synthesized. These compounds exhibited a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. The antimicrobial activity was further supported by in silico molecular docking studies, suggesting their potential as good inhibitors of E. coli MurB enzyme (Bhat et al., 2016).
Organic Light-Emitting Diodes (OLEDs)
Research into the development of efficient organic light-emitting diodes (OLEDs) has incorporated difluoropiperidinyl-related compounds. One study developed new heteroleptic iridium(III) complexes as green phosphors for OLEDs, achieving high photoluminescence quantum efficiency yields. The devices exhibited superior performance characteristics, including low efficiency roll-off ratios, which are beneficial for maintaining high efficiency at higher luminance (Jin et al., 2014).
Photovoltaic Cell Efficiency
Theoretical studies on the spectral characteristics, biological activity, and photovoltaic cell efficiency of difluoropiperidinyl-related chalcones have been conducted. Compounds such as (E)-1-(4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-yl)-3-phenylprop-2-en-1-one (DFTP) and others were synthesized and analyzed for their light-harvesting properties. Photovoltaic modeling showed that these compounds could be used successfully in dye-sensitized solar cells (DSSCs) as photosensitizers, with promising NLO (Nonlinear Optical) activity for potential anticancer agents (Al-Otaibi et al., 2020).
Electrolyte Additives for Lithium Ion Batteries
Research into difluoropiperidinyl derivatives has extended to the field of energy storage, particularly lithium-ion batteries. A study on 1,1-difluoro-1-alkenes as electrolyte additives revealed that certain derivatives could induce favorable solid electrolyte interphase (SEI) formation, resulting in improved cycle performance even at high-charge-voltages (Kubota et al., 2012).
Fluorinated Amino Acids Synthesis
The synthesis of fluorinated amino acids using difluoropiperidines has been explored, aiming to enhance the properties of peptides and proteins for therapeutic applications. One approach involved new synthetic pathways toward valuable 3,3-difluoropiperidines starting from suitable delta-chloro-alpha,alpha-difluoroimines, leading to the first synthesis of N-protected 3,3-difluoropipecolic acid (Verniest et al., 2008).
Propriétés
IUPAC Name |
(E)-1-(4,4-difluoropiperidin-1-yl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO/c15-14(16)8-10-17(11-9-14)13(18)7-6-12-4-2-1-3-5-12/h1-7H,8-11H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKVFINEBXOZOL-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1(F)F)C(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4,4-difluoropiperidin-1-yl)-3-phenylprop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol](/img/structure/B2539298.png)

![5-Methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyridazin-3-one](/img/structure/B2539300.png)
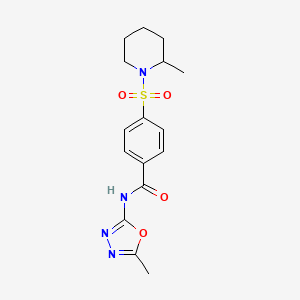
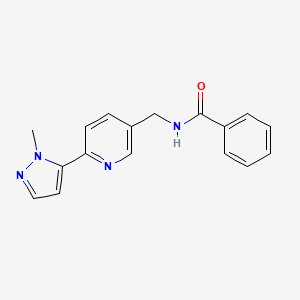
![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2539305.png)
![7-benzyl-1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2539306.png)



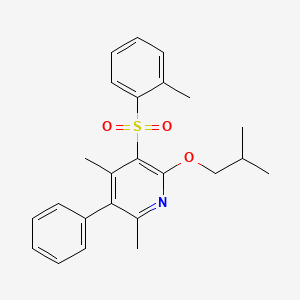
![7-Thia-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B2539317.png)
![N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamide](/img/structure/B2539318.png)
